molecular formula C29H27NO4S B6074324 ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate

ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B6074324
M. Wt: 485.6 g/mol
InChI Key: LKTHCGOBGYGSJK-LGSKZASQSA-N
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Description

Ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a thiophene-based derivative characterized by a benzylidene moiety substituted with a 3-methylbenzyloxy group at the 2-position and a 4-toluidino group at the 2-position of the thiophene ring. Its structure combines a conjugated dihydrothiophene core with arylidene and toluidino substituents, which are critical for its electronic and steric properties.

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-14-12-19(2)13-15-23)17-22-10-5-6-11-24(22)34-18-21-9-7-8-20(3)16-21/h5-17,31H,4,18H2,1-3H3/b25-17-,30-28?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTHCGOBGYGSJK-LGSKZASQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC=CC(=C3)C)SC1=NC4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC=CC(=C3)C)/SC1=NC4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the molecule. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiophene derivative with a benzaldehyde derivative.

    Functionalization with the ethyl ester and toluidino groups: These groups are introduced through esterification and amination reactions, respectively.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several thiophene and thiazole derivatives, including:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate C₂₆H₂₈N₂O₄S 464.58 4-(Diethylamino)benzylidene, 4-methylbenzoylamino Higher molar mass; diethylamino group enhances solubility in organic solvents.
Ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate C₃₂H₃₀N₂O₆S 570.66 Benzyloxy-methoxybenzylidene, 4-methoxyphenyl Extended conjugation due to pyrimidine-thiazole fusion; bulky substituents reduce reactivity.
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid C₂₀H₁₇NO₅S₂ 415.48 Benzyloxy-methoxyphenyl, thioxothiazolidinone Lower yield (73%) but high melting point (277–280°C); sulfur-rich core enhances bioactivity.

Functional and Reactivity Differences

  • In contrast, the diethylamino group in offers stronger electron donation, which may alter redox behavior .
  • Steric Hindrance : The 3-methylbenzyloxy substituent introduces steric bulk compared to smaller groups like methoxy in . This could reduce intermolecular interactions, affecting crystallization or binding to biological targets.
  • Synthetic Accessibility : The target compound’s synthesis likely follows multicomponent Petasis-like reactions (as in ), whereas derivatives like are synthesized via thiosemicarbazide cyclization, yielding lower efficiency (24–73% yields) .

Research Findings and Limitations

  • Structural Insights : X-ray crystallography of analogs (e.g., ) reveals planar thiophene cores with substituents adopting Z- or E-configurations, critical for molecular packing and stability.
  • Gaps in Data: No direct NMR, crystallographic, or biological data exists for the target compound in the provided evidence. Comparisons rely on extrapolation from structurally related systems .

Biological Activity

Ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C29H27NO4S
  • Molecular Weight : 485.59 g/mol
  • CAS Number : 354127-08-5

The compound features a thiophene ring and several functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural complexity allows for effective binding to these targets, modulating their activity and leading to various biological effects.

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    • In vitro assays demonstrated that the compound effectively reduced cell viability in human cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties
    • The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition
    • Research has shown that this compound can act as an inhibitor of specific protein kinases, including casein kinase 2 (CK2), which is implicated in various cancers. The inhibition of CK2 leads to reduced cell proliferation and increased apoptosis in cancer cells .

Summary of Biological Activities

Biological ActivityEffectMechanism
AnticancerInhibits proliferation in cancer cell linesInduction of apoptosis, cell cycle arrest
Anti-inflammatoryReduces inflammationInhibition of pro-inflammatory cytokines
Enzyme InhibitionInhibits CK2 activityDecreased cell viability in cancer cells

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on gastric and hepatocellular carcinoma cells demonstrated that treatment with the compound resulted in significant reductions in cell viability (IC50 values indicating potency) compared to control treatments. The compound's mechanism involved the modulation of apoptosis pathways.
  • Anti-inflammatory Assays
    • Experimental models assessing the compound's anti-inflammatory properties showed a marked decrease in inflammatory markers following treatment. This suggests potential therapeutic applications in chronic inflammatory conditions.

Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4-[(4-methylbenzyl)oxy]benzoateSimpler structure without thiopheneLimited anticancer activity
(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl (phenyl)acetic acidThiazolidinone ring instead of thiopheneModerate anticancer properties

The unique combination of functional groups in this compound distinguishes it from similar compounds and contributes to its enhanced biological activities.

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